N-(2-methoxyethyl)-4-biphenylcarboxamide
Overview
Description
“N-(2-methoxyethyl)-4-biphenylcarboxamide” is a compound that contains a biphenyl group (two connected phenyl rings), a carboxamide group (a carboxylic acid amide), and a 2-methoxyethyl group. The presence of these functional groups suggests that this compound might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” would likely show conjugation between the biphenyl and carboxamide groups. This could potentially give the compound interesting optical or electronic properties .Chemical Reactions Analysis
The compound might undergo reactions typical of carboxamides and biphenyls. For example, under certain conditions, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. The presence of the biphenyl group might make the compound relatively nonpolar and insoluble in water. The carboxamide group could form hydrogen bonds, which might increase its solubility in polar solvents .Mechanism of Action
Target of Action
It is known that similar compounds, such as antisense oligonucleotides (asos), target specific rna sequences to modulate biological functions .
Mode of Action
This can alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .
Biochemical Pathways
It’s worth noting that similar compounds can influence a variety of pathways depending on their specific target rna .
Pharmacokinetics
They are highly bound to plasma proteins, and their concentrations decline in a multiphasic fashion, characterized by a fast initial distribution phase and then a much slower terminal elimination phase .
Result of Action
Asos, which share structural similarities, can cause changes at the rna level, which may alter protein translation or eliminate toxic rna .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-methoxyethyl)-4-biphenylcarboxamide. For instance, phthalate concentrations in dust from various environments were found to be associated with room type, duration of occupancy, daily ventilation duration, window cleaning frequency, and indoor relative humidity .
Future Directions
The future directions for research on “N-(2-methoxyethyl)-4-biphenylcarboxamide” would depend on its properties and potential applications. If it has interesting biological activity, it could be studied as a potential drug. If it has unique physical or chemical properties, it could be used in materials science or other areas of chemistry .
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-12-11-17-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFSBNBHOOPFGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400254 | |
Record name | T6121856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88328-89-6 | |
Record name | T6121856 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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